Andrographin

Description

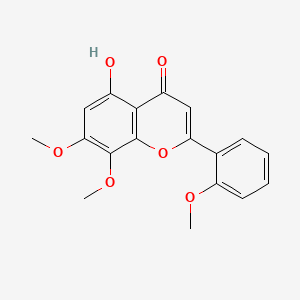

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-12(20)9-15(22-2)17(23-3)18(16)24-14/h4-9,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMNTEFGXPRZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317877 | |

| Record name | Andrographin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-40-8 | |

| Record name | Andrographin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrographin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

andrographolide natural sources and biosynthesis

An in-depth guide to the natural sources and biosynthesis of andrographolide, tailored for researchers, scientists, and drug development professionals.

Natural Sources of Andrographolide

Andrographolide is a labdane diterpenoid that is the primary bioactive constituent of Andrographis paniculata (Burm.f.) Nees, a medicinal plant belonging to the Acanthaceae family.[1][2] Commonly known as "King of Bitters," this plant is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia.[1][2] The therapeutic properties of the plant are largely attributed to andrographolide and related diterpenoids like neoandrographolide and 14-deoxyandrographolide.[1][3]

The concentration of andrographolide varies significantly among different parts of the plant and is also influenced by the growth stage.[3][4] The leaves consistently show the highest accumulation of this compound.[1][3][5]

Data Presentation: Andrographolide Content

The following table summarizes the quantitative distribution of andrographolide in various parts of Andrographis paniculata, as determined by High-Performance Liquid Chromatography (HPLC) analysis.

| Plant Part | Andrographolide Content (% w/w) | Reference |

| Leaves | 3.16% - 5.11% | [4][5] |

| Flowering Tops / Aerial Parts | 1.90% - 4.90% | [1][4] |

| Stem | 0.53% - 1.03% | [1][4] |

| Roots | 0.054% | [1] |

| Capsules / Fruit | 0.16% | [3][5] |

Note: The content can vary due to factors such as geographical location, collection time, and plant genotype.[1][6]

Biosynthesis of Andrographolide

Andrographolide is an isoprenoid, synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Studies using 13C labeling have shown that these precursors are predominantly synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose phosphate (DXP) pathway, which occurs in the plastids.[7][8][9] There is also evidence of a minor contribution from the cytosolic mevalonic acid (MVA) pathway.[8][9]

The biosynthesis proceeds through the following key stages:

-

Formation of GGPP: The C5 units (IPP and DMAPP) are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, the C20 precursor geranylgeranyl pyrophosphate (GGPP).[7] This is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS).[10][11]

-

Diterpene Skeleton Formation: GGPP is cyclized to form the labdane-type diterpene skeleton, ent-copalol.[12]

-

Oxidative Modifications: A series of subsequent oxidative modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes, transforms the ent-copalol scaffold into andrographolide.[12][13] These steps include hydroxylations and the formation of the characteristic five-membered lactone ring.[7][12] Recent studies have identified specific P450 enzymes involved, such as ApCYP71D587, ApCYP71BE50, ApCYP706U5, and ApCYP72F1, which catalyze sequential hydroxylations and lactone ring formation to yield the final andrographolide molecule.[12]

Visualization: Andrographolide Biosynthesis Pathway

Caption: Biosynthesis pathway of andrographolide from primary metabolites.

Experimental Protocols

Accurate quantification and analysis of andrographolide are critical for quality control and drug development. The following sections detail common methodologies.

Protocol 1: Extraction of Andrographolide from Plant Material

This protocol describes a standard methanol-based extraction suitable for subsequent HPLC analysis.[1]

1. Sample Preparation:

- Harvest plant material (Andrographis paniculata leaves are preferred).

- Shade-dry the material for 7-8 days, followed by oven drying at 35-40°C for 24 hours to achieve a constant weight.[1]

- Grind the dried material into a coarse powder.

2. Extraction:

- Method A: Soxhlet Extraction

- Place a known quantity of the powdered plant material (e.g., 10 g) into a thimble.

- Extract with methanol in a Soxhlet apparatus for 12 hours on a boiling water bath.[1]

- Method B: Sonication-Assisted Extraction

- Weigh 2 g of powdered sample into a flask.

- Add a suitable volume of methanol (e.g., 20 mL).

- Sonicate the mixture for a defined period (e.g., 30-60 minutes).[1][14]

3. Post-Extraction Processing:

- Filter the extract through Whatman No. 1 filter paper.[14]

- For Soxhlet extraction, distill off the solvent under reduced pressure to obtain the crude extract.[1]

- Dry the resulting crude extract completely until a constant weight is achieved.

- Store the dried extract in a desiccator until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated reverse-phase HPLC (RP-HPLC) method for the quantification of andrographolide.[1][15][16]

1. Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a UV/VIS detector, pump, and autosampler.[15]

- Column: Sunfire C-18 (4.6 x 250mm, 5µm) or equivalent reverse-phase C18 column.[1]

- Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 65:35, v/v).[1] A gradient system of acetonitrile and 0.1% phosphoric acid can also be used.[15]

- Flow Rate: 1.0 mL/min.[15]

- Detection Wavelength: 220-230 nm.[14][15]

- Injection Volume: 20 µL.[15]

- Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh pure andrographolide standard (e.g., 10 mg) and dissolve it in 10 mL of the mobile phase to get a stock solution (1 mg/mL). Prepare a series of dilutions for the calibration curve.

- Sample Solution: Accurately weigh the dried plant extract (e.g., 10 mg) and dissolve it in 10 mL of the mobile phase.[1] Centrifuge the solution at 3500 rpm and filter through a 0.2 µm membrane filter prior to injection.[1]

3. Analysis and Quantification:

- Inject the standard solutions to construct a calibration curve of peak area versus concentration.

- Inject the sample solution.

- Identify the andrographolide peak in the sample chromatogram by comparing its retention time with that of the standard.

- Quantify the amount of andrographolide in the sample by interpolating its peak area against the standard calibration curve.

Visualization: Experimental Workflow

Caption: General workflow for extraction and HPLC quantification of andrographolide.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome analysis for molecular landscaping of genes controlling diterpene andrographolide biosynthesis in Andrographis paniculata (Burm. f.) Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrographolide - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Whole transcriptome analysis identifies full-length genes for neoandrographolide biosynthesis from Andrographis alata, an alternate source for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetic and pharmacodynamic properties of andrographolide

Pharmacodynamic Profile

Andrographolide exhibits a remarkable range of pharmacodynamic effects, primarily attributed to its anti-inflammatory, anticancer, and immunomodulatory activities. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Anticancer Activity

Andrographolide exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. Its anticancer activity is characterized by the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines.

Quantitative Pharmacodynamic Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of andrographolide, illustrating its potency in various in vitro models.

Table 3: In Vitro Efficacy of Andrographolide

| Activity | Cell Line / Model | IC50 Value (µM) | Reference |

| Anti-inflammatory (TNF-α release) | THP-1 human monocytic cells | 21.9 | [1][2] |

| Anti-inflammatory (NO production) | RAW264.7 macrophages (LPS-induced) | 6.4 - 36.7 | [3] |

| Anti-inflammatory (PGE2 production) | RAW264.7 macrophages (LPS-induced) | 13.1 - 39.5 | [3] |

| Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | 32.90 (48h) | [4][5] |

| Anticancer (Cytotoxicity) | MDA-MB-231 (Breast Cancer) | 37.56 (48h) | [4][5] |

| Anticancer (Cytotoxicity) | KB (Oral Cancer) | ~298 (as 106 µg/ml) | |

| Anticancer (Cytotoxicity) | CACO-2 (Colorectal Cancer) | ~91 (as 32.46 µg/ml) | |

| Anticancer (Cytotoxicity) | Ramos (Lymphoma) | 20 (48h) | |

| Anticancer (Cytotoxicity) | Granta (Lymphoma) | 40 (48h) |

Experimental Protocols for Pharmacodynamic Assays

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, KB) are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/mL and incubated overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of andrographolide (e.g., 5 to 120 µM). A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, typically DMSO, is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the andrographolide concentration.

Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are used. The initial volume of the right hind paw is measured using a plethysmometer.

-

Drug Administration: Andrographolide (e.g., 4-108 mg/kg) or a control vehicle is administered, typically via intraperitoneal or oral route, 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the andrographolide-treated groups to the vehicle-treated control group.

Molecular Mechanisms and Signaling Pathways

Andrographolide's diverse pharmacological effects stem from its ability to modulate multiple key signaling pathways that are often dysregulated in disease states.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide is a well-established inhibitor of this pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65/p50 subunits and subsequent transcription of pro-inflammatory genes.

Caption: Andrographolide inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-survival signals and promoting apoptosis in cancer cells.

Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling that governs inflammation and immunity. Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in inflammatory and proliferative responses.[1]

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

Experimental Workflows

Visualizing experimental workflows provides a clear, step-by-step understanding of the methodologies used to evaluate the pharmacodynamic properties of andrographolide.

In Vitro Anti-inflammatory Assay Workflow

This workflow outlines the key steps in assessing the anti-inflammatory effect of andrographolide on macrophage cells in a laboratory setting.

Caption: Workflow for an in vitro anti-inflammatory assay.

In Vivo Carrageenan-Induced Paw Edema Workflow

This workflow details the procedure for evaluating the anti-inflammatory efficacy of andrographolide in a widely used animal model of acute inflammation.

Caption: Workflow for an in vivo anti-inflammatory paw edema model.

References

- 1. discoveryjournals.org [discoveryjournals.org]

- 2. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Biological Activity of Andrographolide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention in the scientific community due to its wide spectrum of pharmacological activities. These include anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. However, the clinical application of andrographolide is often limited by its poor solubility and bioavailability. To address these limitations, researchers have focused on the synthesis of novel andrographolide derivatives with improved physicochemical properties and enhanced biological activities. This technical guide provides a comprehensive overview of the synthesis of various andrographolide derivatives, their biological activities, and detailed experimental protocols for their evaluation.

Synthesis of Andrographolide Derivatives

The structural modification of andrographolide has been explored at various positions, including the hydroxyl groups at C-3 and C-19, the α,β-unsaturated γ-butyrolactone ring, and the C-8, C-12, and C-17 positions. These modifications aim to enhance the parent molecule's potency, selectivity, and pharmacokinetic profile.

Synthesis of 3,19-O-Acetal Derivatives

Protecting the hydroxyl groups at C-3 and C-19 as acetals is a common strategy to modulate the lipophilicity and biological activity of andrographolide.

Experimental Protocol: Synthesis of 3,19-(N-phenyl-3-aryl-pyrazole) Acetals of Andrographolide [1]

-

Synthesis of Hydrazones and Carboxaldehydes: Prepare 1–phenyl–2–(1–arylethylidene) hydrazines and N–aryl–pyrazole–4–carboxaldehydes as per established synthetic routes.[1]

-

Acetal Formation:

-

Dissolve andrographolide (1 mmol) and the desired 3-aryl-1H-pyrazole-4-carbaldehyde (4 mmol) in dimethyl sulfoxide (DMSO) (3 mL) at room temperature.

-

Add a catalytic amount of pyridinium para-toluene sulfonate (PPTS) (0.08 mmol).

-

Heat the reaction mixture at 70 °C for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a cold, saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization: Characterize the synthesized derivatives using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), FT-IR, and UV-vis spectroscopy.[1]

Synthesis of C-14 Ester Derivatives

Esterification at the C-14 hydroxyl group is a widely employed modification to enhance the anticancer and antiviral activities of andrographolide.

Experimental Protocol: Synthesis of 14α-O-(1,4-disubstituted-1,2,3-triazolyl) Ester Derivatives

This synthesis involves a multi-step process including protection of the C-3 and C-19 hydroxyls, esterification at C-14, deprotection, and finally a click chemistry reaction.

-

Protection of 3,19-Hydroxyl Groups:

-

To a solution of andrographolide in a suitable solvent, add a protecting group reagent (e.g., benzaldehyde dimethyl acetal) in the presence of a catalytic amount of an acid catalyst (e.g., p-TsOH).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction and purify the product to obtain the 3,19-protected andrographolide.

-

-

Esterification at C-14:

-

Dissolve the protected andrographolide in a dry solvent (e.g., dichloromethane).

-

Add propiolic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at 0 °C to room temperature.

-

After completion, filter the reaction mixture and purify the crude product to yield the C-14 propargyl ester.

-

-

Deprotection:

-

Hydrolyze the protecting group using an acidic solution (e.g., acetic acid/water) to obtain the 14-O-propargyl ester of andrographolide.

-

-

Click Chemistry for Triazole Formation:

-

To a solution of the 14-O-propargyl ester in a mixture of t-BuOH and water, add the desired organic azide, sodium ascorbate, and copper(II) sulfate pentahydrate.

-

Stir the reaction at room temperature for several hours.

-

Extract the product and purify by column chromatography to obtain the final triazole derivatives.

-

Synthesis of 14-Deoxy-11,12-didehydroandrographolide Derivatives

The dehydration of andrographolide to form 14-deoxy-11,12-didehydroandrographolide is a key step in the synthesis of a variety of potent derivatives.

Experimental Protocol: General Procedure for Modification of 14-Deoxy-12-hydroxyandrographolide [2]

-

Acetylation:

-

Method A: Dissolve 14-deoxy-12-hydroxyandrographolide in acetic anhydride and heat at 70 °C for 2 hours.

-

Method B: Dissolve 14-deoxy-12-hydroxyandrographolide in acetic anhydride and heat at 145 °C for 1.5 hours.

-

For both methods, dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated sodium bicarbonate (NaHCO₃). Extract with EtOAc, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

-

-

Silylation:

-

To a stirred solution of 14-deoxy-12-hydroxyandrographolide in pyridine, add the desired silyl chloride (e.g., TBSCl, TIPSCl, or TBDPSCl) at room temperature.

-

Stir for 1–8 hours, then quench with ammonium chloride (NH₄Cl) and extract with EtOAc.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.[2]

-

Synthesis of Indolo[3,2-b]andrographolide Derivatives

The Fischer indole synthesis can be employed to create novel andrographolide derivatives with a fused indole ring system.

Experimental Protocol: Fischer Indole Synthesis [3][4]

-

Formation of Phenylhydrazone: React andrographolide (which contains a ketone group in its lactone ring) with a substituted phenylhydrazine hydrochloride in anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[5]

-

Cyclization: Reflux the reaction mixture for 4-6 hours. The acidic conditions facilitate the cyclization to form the indole ring.[3][4]

-

Work-up and Purification: After cooling, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate it. Purify the crude product by silica gel column chromatography.[5]

Biological Activities of Andrographolide Derivatives

The synthesized derivatives of andrographolide have been extensively evaluated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory effects. Many derivatives have shown significantly improved potency compared to the parent compound.

Anticancer Activity

Andrographolide derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.

Quantitative Data: Anticancer Activity of Andrographolide Derivatives (IC₅₀ in µM)

| Derivative Type | Compound | MCF-7 (Breast) | HCT-116 (Colon) | DU-145 (Prostate) | A549 (Lung) | K562 (Leukemia) | Reference(s) |

| Parent Compound | Andrographolide | 63.19 | >50 | >50 | 36 | - | [1] |

| Indolo[3,2-b] Derivatives | Compound 6l | 1.85 | 1.22 | 1.24 | - | - | [5] |

| 3,19-O-Acetal Derivatives | Compound 3d | - | - | - | 6.6 | - | [5] |

| Compound 3e | - | - | - | 5.9 | - | [5] | |

| Sulfonyl Ester Derivatives | Methyl sulfonyl (4a) | - | - | - | - | - | [6] |

| Ethyl sulfonyl (4b) | - | - | - | - | - | [6] | |

| Andrographolide-19-oic acid Derivatives | Compound 9d | - | 1.18 | - | - | - | [7] |

| Compound 9b | 6.28 | - | - | - | - | [7] | |

| 14-deoxy-11,12-didehydroandrographolide Derivatives | Analogue 5a | - | - | - | - | - | [8] |

| Analogue 5b | - | - | - | - | - | [8] | |

| C-17 Ester Derivatives | p-methoxy phenyl acetyl (8s) | - | - | 5.9 | 6.6 | - | [9] |

| p-methoxy phenyl acetyl (9s) | - | - | - | 3.5 | - | [9] |

Note: A lower IC₅₀ value indicates greater potency. The absence of a value (-) indicates that the data was not available in the cited sources.

Anti-inflammatory Activity

Andrographolide and its derivatives exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂). The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Andrographolide and Derivatives (IC₅₀ in µM)

| Compound | Nitric Oxide (NO) | TNF-α | PGE₂ | Cell Line / Assay Condition | Reference(s) |

| Andrographolide | 7.4 | 23.3 | 8.8 | LPS-induced RAW 264.7 macrophages | [10][11] |

| Dehydroandrographolide | 94.12 | - | - | LPS-induced RAW 264.7 macrophages | [12] |

| Neoandrographolide | >100 | - | - | LPS-induced RAW 264.7 macrophages | [12] |

| Andrograpanin | >100 | - | - | LPS-induced RAW 264.7 macrophages | [12] |

Note: A lower IC₅₀ value indicates greater potency. The absence of a value (-) indicates that the data was not available in the cited sources.

Antiviral Activity

Several andrographolide derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza, HIV, and dengue virus.

Quantitative Data: Antiviral Activity of Andrographolide Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Andrographolide | Dengue (DENV) | HepG2 | 21.304 | - | - | [13] |

| Dengue (DENV) | HeLa | 22.739 | - | - | [13] | |

| Zika (ZIKV) | A549 | 31.8 | - | - | [14] | |

| HIV | MT-2 | 49.0 (µg/mL) | - | - | [13] | |

| Influenza A (H1N1) | MDCK | 7.2 | 784 | 109 | [15] | |

| 14-deoxy-11,12-didehydroandrographolide | HIV | MT-2 | 56.8 (µg/mL) | - | - | [13] |

| Influenza A (IAV) | A549 | 5 (µg/mL) | >10 (µg/mL) | >2 | [16] | |

| 14-aryloxy analogue (ZAD-1) | Dengue (DENV) | HEK293T/17 | 22.6 | - | 6.6 | [15] |

| Zika (ZIKV) | A549 | 27.9 | - | 9.8 | [15] | |

| 3-nitrobenzylidene derivative | HIV | - | 0.51 | - | - | [16] |

| 2,6-dichloro-nicotinoyl ester derivative | HIV | - | - | - | 12,474 | [16] |

Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. A higher Selectivity Index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Experimental Protocol [17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the andrographolide derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. After 24 hours, remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO).

Experimental Protocol [20][21][22]

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the andrographolide derivatives for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Add 100 µL of the Griess reagent to 100 µL of the supernatant in a new 96-well plate.[20]

-

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[21][22]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition and the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of andrographolide derivatives on signaling pathways like NF-κB and MAPK.

Experimental Protocol [23][24][25]

-

Cell Lysis and Protein Quantification: After treating cells with andrographolide derivatives and/or stimulants (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.[23][24]

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Incubate the membrane with the primary antibody (specific for the target protein, e.g., p-p65, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to quantify the changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

Andrographolide and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Andrographolide and its derivatives are known to inhibit this pathway.

Caption: NF-κB signaling pathway and points of inhibition by andrographolide derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer.

Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by andrographolide derivatives.

Experimental Workflow for In Vitro Biological Assays

The following diagram illustrates a general workflow for the in vitro evaluation of andrographolide derivatives.

Caption: General experimental workflow for in vitro evaluation of andrographolide derivatives.

Conclusion

The synthesis of andrographolide derivatives has emerged as a promising strategy to overcome the limitations of the parent compound and to develop novel therapeutic agents with enhanced biological activities. This guide provides a foundational understanding of the synthetic methodologies, a comparative analysis of the biological activities of various derivatives, and detailed protocols for their in vitro evaluation. The continued exploration of structure-activity relationships and the investigation of the underlying molecular mechanisms will be crucial for the future development of andrographolide-based drugs for the treatment of cancer, inflammatory diseases, and viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]

- 7. Synthesis and in vitro cytotoxicity of andrographolide-19-oic acid analogues as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Andrographolide and Its 14-Aryloxy Analogues Inhibit Zika and Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Andrographolide and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant widely used in traditional Asian medicine.[1][2] Known as the "King of Bitters," this compound and its synthetic analogues have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[1][3][4] The core structure of andrographolide features an α,β-unsaturated γ-butyrolactone moiety, three hydroxyl groups, and two double bonds, which are key sites for chemical modification to produce analogues with potentially enhanced solubility and therapeutic efficacy.[1][2]

Robust and precise analytical techniques are paramount for the structural elucidation, purity assessment, and quantitative analysis of andrographolide and its derivatives. Spectroscopic methods form the cornerstone of this characterization, providing detailed information about molecular structure, functional groups, and molecular weight. This technical guide offers an in-depth overview of the primary spectroscopic techniques employed in the analysis of these compounds, complete with experimental protocols, tabulated spectral data, and workflow visualizations to support researchers in their drug discovery and development efforts.

Core Spectroscopic Techniques

The structural confirmation and characterization of andrographolide and its analogues rely on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like andrographolide.[5] It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

-

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of andrographolide are characteristic of its structure, revealing signals for olefinic, methine, methylene, and hydroxyl protons.[6]

-

¹³C NMR: This technique provides a spectrum of the carbon skeleton of the molecule. For andrographolide, the ¹³C NMR spectrum typically displays 20 distinct signals, corresponding to each carbon atom in the molecule.[7]

-

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for assigning specific signals and confirming the complete structure, especially for novel synthetic analogues.[8]

Table 1: ¹H NMR Spectroscopic Data for Andrographolide (Solvent: DMSO-d₆)

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-12 | 6.62 | dt | 7.0, 1.5 |

| OH-14 | 5.71 | d | 6.0 |

| H-17a | 4.89 | s | |

| H-17b | 4.67 | s | |

| H-14 | 4.45 | m | |

| H-3 | 3.98 | m | |

| H-19a | 3.85 | d | 11.0 |

| H-19b | 3.50 | d | 11.0 |

| H-11a | 2.74 | m | |

| H-11b | 2.63 | m | |

| Data sourced from references[6][9]. |

Table 2: ¹³C NMR Spectroscopic Data for Andrographolide (Solvent: DMSO-d₆)

| Carbon Position | Chemical Shift (δ) ppm | Carbon Position | Chemical Shift (δ) ppm |

| C-1 | 37.2 | C-11 | 24.8 |

| C-2 | 28.0 | C-12 | 145.7 |

| C-3 | 78.1 | C-13 | 130.5 |

| C-4 | 38.0 | C-14 | 64.2 |

| C-5 | 55.1 | C-15 | 75.1 |

| C-6 | 23.5 | C-16 | 170.1 |

| C-7 | 37.9 | C-17 | 108.7 |

| C-8 | 148.5 | C-18 | 24.2 |

| C-9 | 56.2 | C-19 | 63.5 |

| C-10 | 40.1 | C-20 | 15.3 |

| Data sourced from reference[10]. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Tandem MS (MS/MS) techniques are used to fragment the molecule and analyze the resulting pieces, which provides valuable structural information and helps in identifying specific analogues.[12]

Table 3: Mass Spectrometry Data for Andrographolide

| Technique | Ionization Mode | [M-H]⁻ (m/z) | Key Fragments (m/z) |

| LC-MS/MS | ESI (-) | 349.20 | 287.10 |

| Data sourced from reference[12]. |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[13] The andrographolide molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds. The resulting spectrum is a unique molecular fingerprint.

Table 4: Key FT-IR Absorption Bands for Andrographolide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3386 | O-H Stretching | Hydroxyl group |

| ~2935 | C-H Stretching | Alkane C-H |

| ~1726 | C=O Stretching | α,β-unsaturated γ-lactone |

| ~1673 | C=C Stretching | Alkene |

| ~1028 | C-O Stretching | Alcohol/Ether |

| Data sourced from references[14][15]. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. Andrographolide contains an α,β-unsaturated lactone system which acts as a chromophore, absorbing UV light at a characteristic wavelength.[16]

Table 5: UV-Vis Absorption Data for Andrographolide

| Solvent | λmax (nm) |

| Methanol | 223-224 |

| Ethanol | 223 |

| Data sourced from references[6][16][17]. |

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of andrographolide and its analogues. Specific parameters may require optimization based on the instrument and the specific properties of the analogue being studied.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified compound (andrographolide or analogue) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[8]

-

Internal Standard : For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known chemical shift that does not overlap with analyte signals.[18]

-

Data Acquisition : Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the signals in the ¹H spectrum and assign chemical shifts for all protons and carbons by analyzing the 1D and 2D spectra.

Protocol 2: LC-MS Sample Preparation and Analysis

-

Sample Preparation : Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL. Create a series of dilutions for quantitative analysis. The final sample for injection should be prepared in the mobile phase to avoid peak distortion.[11]

-

Chromatography : Perform chromatographic separation using a reverse-phase C18 column. A typical mobile phase consists of a gradient system of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[9]

-

Mass Spectrometry : Analyze the eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in both positive and negative ion modes to determine the optimal ionization.[12]

-

Data Acquisition : Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) experiments to generate fragmentation patterns.[12]

-

Analysis : Process the chromatograms and mass spectra to determine retention times, m/z values of the parent ion, and fragmentation patterns.

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of andrographolide or its analogues.

Caption: Workflow for isolation and spectroscopic characterization.

Signaling Pathway Modulation

Andrographolide exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of inflammatory responses. The diagram below illustrates the canonical NF-κB pathway and the point of inhibition by andrographolide.

Caption: Inhibition of the NF-κB pathway by Andrographolide.

References

- 1. benchchem.com [benchchem.com]

- 2. Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Andrographolide | 5508-58-7 [chemicalbook.com]

- 18. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

In Silico and Molecular Docking Analysis of Andrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention in the scientific community for its broad spectrum of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1] The advent of computational biology has provided a powerful lens through which to investigate the molecular mechanisms underpinning these effects. In silico techniques, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the interactions of andrographolide with a diverse array of biological targets. This technical guide provides a comprehensive overview of these computational studies, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Analysis of Andrographolide's Binding Affinities

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score (in kcal/mol). A more negative value indicates a stronger binding affinity. The following tables summarize the reported binding energies of andrographolide and its derivatives with various protein targets implicated in different diseases.

Table 1: Molecular Docking Scores of Andrographolide Against Viral and Host Proteins

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Software/Method | Reference |

| SARS-CoV-2 & Host Proteins | |||||

| Main Protease (Mpro) | 6Y84 | Andrographolide | -8.62 | - | |

| Main Protease (Mpro) | 6LU7 | Andrographolide Derivative 16 | -8.7 | PyRx | [2] |

| RNA-dependent RNA Polymerase (NSP12) | - | Andrographolide | -10.7313 | - | [3] |

| Spike Glycoprotein (RBD) | - | Andrographolide | -10.3460 | - | [3] |

| Spike Glycoprotein (S) | 6VXX | Andrographolide Derivative 13 | -8.9 | PyRx | [2] |

| Spike Glycoprotein (S-RBD) | - | Andrographolide Derivative 15 | -8.4 | PyRx | [4] |

| Angiotensin-Converting Enzyme 2 (ACE2) | - | Andrographolide | -8.99 | - | [5][6] |

| Angiotensin-Converting Enzyme 2 (ACE2) | - | Andrographolide Derivative 10 | -8.3 | PyRx | [4] |

| Furin | - | Andrographolide | -10.54 | - | [5][6] |

| TMPRSS-2 | - | Andrographolide | -9.50 | - | [5][6] |

| Cathepsin L | - | Andrographolide | -8.98 | - | [5][6] |

| NSP15 Endoribonuclease | 6VWW | Andrographolide Derivative 15 | -8.6 | PyRx | [2] |

| Hepatitis C Virus (HCV) | |||||

| NS3/4A Protease (Wild-type) | - | Andrographolide | -15.0862 | Biosolve LeadIT | [7] |

| NS3/4A Protease (R155K Mutant) | - | Andrographolide | -15.2322 | Biosolve LeadIT | [7] |

| NS3/4A Protease (D168A Mutant) | - | Andrographolide | -13.9072 | Biosolve LeadIT | [7] |

| Human Immunodeficiency Virus (HIV) | |||||

| HIV Protease | - | Andrographolide | - | Argus 4.0 | [8] |

Table 2: Molecular Docking Scores of Andrographolide Against Cancer-Related Proteins

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Software/Method | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Andrographolide | - | - | [9] |

| Human Abl Kinase | 3CS9 | Andrographolide | -76.06 (fitness score) | - | [9] |

| Human cAMP-dependent Protein Kinase | 3OVV | Andrographolide | -71.35 (fitness score) | - | [9] |

| PI3K | - | Andrographolide | -7.4 | - | [10] |

| Akt | - | Andrographolide | -8.7 | - | [10] |

| mTOR | - | Andrographolide | -9.2 | - | [10] |

| Caspase-3 | - | Andrographolide | -5.36 | - | [11] |

| Bcl-2 | - | Andrographolide | -4.67 | - | [12] |

Table 3: Molecular Docking Scores of Andrographolide Against Inflammatory and Other Proteins

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Software/Method | Reference |

| NF-κB p50 | - | Andrographolide | - | - | [1] |

| NF-κB1 | - | Andrographolide | - | Autodock Vina | [13] |

| TNF-α | - | Andrographolide | -8.8 | - | [12] |

| TNF-α | - | Bisandrographolide A | -8.6 | AutoDock Vina | [14] |

| TNF-α | - | Andrographidine C | -8.6 | AutoDock Vina | [14] |

| TNF-α | - | Neoandrographolide | -8.5 | AutoDock Vina | [14] |

| GSK-3β | - | Andrographolide | -8.2 | - | [15] |

| E. coli Topoisomerase-IV | 3FV5 | Andrographolide | -9.9 | Schrodinger | [16] |

| E. coli Topoisomerase-IV | 3FV5 | Bis-Andrographolide | -9.1 | Schrodinger | [16] |

| Human Serum Albumin (HSA) | 1AO6 | Andrographolide | - | AutoDock Vina | [17] |

| Bacterial Collagenase (P. gingivalis) | - | Andrographolide | High Binding Energy | Molegro Virtual Docker | [18] |

Experimental Protocols

The following sections outline the generalized methodologies employed in the in silico analysis of andrographolide, based on protocols reported across multiple studies.

Molecular Docking Workflow

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

-

Charges (e.g., Kollman charges) are assigned to the protein atoms.

-

The protein structure is saved in a suitable format, such as PDBQT for AutoDock.[5]

-

-

Ligand Preparation:

-

The 3D structure of andrographolide or its derivatives is obtained from databases like PubChem or synthesized using chemical drawing software.

-

The ligand's geometry is optimized to its lowest energy conformation using force fields like MMFF94.[19]

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The ligand is saved in the PDBQT format.[5]

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein.[5] The dimensions and center of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space during the docking simulation.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina, PyRx, or Schrodinger's Glide.[2][5][16]

-

A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the protein's active site.

-

The program calculates the binding energy for each conformation, and the pose with the most favorable (lowest) energy is selected as the best binding mode.

-

-

Analysis of Results:

-

The docking results are visualized using software like PyMOL or Discovery Studio.

-

The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.[17]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations are often performed after molecular docking to assess the stability of the protein-ligand complex over time in a simulated physiological environment.

-

System Preparation:

-

The best-docked protein-ligand complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box (e.g., cubic or orthorhombic) and solvated with a water model (e.g., SPC or TIP3P).[20]

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure the system reaches a stable state.[20]

-

-

Production Run:

-

A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic motions over time.[14]

-

-

Trajectory Analysis:

-

Various parameters are analyzed from the MD trajectory, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.[20]

-

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that have been reported to be modulated by andrographolide in various in silico and experimental studies.

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Caption: Andrographolide's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines the logical flow of a typical in silico investigation of andrographolide.

Caption: A generalized workflow for in silico studies of andrographolide.

Conclusion

The collective body of in silico research strongly supports the therapeutic potential of andrographolide and its derivatives across a wide range of diseases. Molecular docking and molecular dynamics simulations have consistently demonstrated favorable binding of andrographolide to key proteins involved in viral replication, cancer progression, and inflammatory responses. This computational evidence provides a solid foundation for further preclinical and clinical investigations. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration of andrographolide as a promising lead compound in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrographolide binds to spike glycoprotein and RNA-dependent RNA polymerase (NSP12) of SARS-CoV-2 by in silico approach: a probable molecule in the development of anti-coronaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Andrographolide induces anti-SARS-CoV-2 response through host-directed mechanism: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating Andrographolide as a Potent Inhibitor of NS3-4A Protease and Its Drug-Resistant Mutants Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jurnal.unmer.ac.id [jurnal.unmer.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. In silico molecular docking study of Andrographis paniculata phytochemicals against TNF-α as a potent anti-rheumatoid drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijmps.org [ijmps.org]

- 17. Binding Studies of Andrographolide with Human Serum Albumin: Molecular Docking, Chromatographic and Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biomedicineonline.org [biomedicineonline.org]

- 19. Inhibitory Effect of Andrographis paniculata Lactone on Staphylococcus aureus α-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-conferences.org [bio-conferences.org]

The King of Bitters: An In-depth Technical Guide to the Ethnobotanical and Traditional Uses of Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata (Burm.f.) Wall. ex Nees, a member of the Acanthaceae family, is an herbaceous plant with a long and rich history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine (TCM).[1][2] Commonly known as "King of Bitters" due to its intensely bitter taste, this plant has been traditionally employed for a wide array of ailments, ranging from common colds and fevers to more complex inflammatory and infectious diseases.[3][4] The primary bioactive constituent responsible for many of its therapeutic effects is andrographolide, a diterpenoid lactone.[5][6][7] This technical guide provides a comprehensive overview of the ethnobotanical and traditional uses of Andrographis paniculata, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to aid in modern drug discovery and development.

Ethnobotanical and Traditional Uses

The traditional application of Andrographis paniculata is widespread and varied. In Traditional Chinese Medicine, it is considered a 'cold property' herb used to treat 'hot' conditions such as fever, sore throat, and infections. Ayurvedic medicine utilizes it for liver disorders, respiratory infections, and as an anti-inflammatory agent.[2] Its use extends to Malaysian folk medicine for managing diabetes and hypertension. The whole plant, including its aerial parts and roots, has been traditionally used to treat a multitude of conditions such as snakebites, insect stings, dysentery, malaria, and skin diseases.[8]

Quantitative Data on Traditional Preparations and Modern Clinical Trials

The following tables summarize quantitative data on the traditional dosages and findings from modern clinical studies on Andrographis paniculata.

Table 1: Traditional and Clinical Dosage of Andrographis paniculata

| Preparation/Extract | Indication | Dosage | Reference |

| Dried Herb (Adults) | Illness Prevention | 2-3 grams daily | [9] |

| 1:2 Fluid Extract (Adults) | Illness Prevention | 4-6 mL daily | [9] |

| Dried Herb (Adults) | Treating Infections | Up to 6 grams daily | [9] |

| 1:2 Fluid Extract (Adults) | Treating Infections | Up to 12 mL daily | [9] |

| Standardized Extract (Kan Jang®) | Common Cold | 1200 mg daily (containing 4% andrographolides) | [2] |

| Standardized Extract (KalmCold™) | Upper Respiratory Tract Infection | 100 mg capsules (containing 31.30% andrographolide) | [2] |

| Andrographolide | HIV-positive patients | Phase I trial showed increased CD4+ lymphocyte count | [2] |

Table 2: In Vitro Pharmacological Activities of Andrographis paniculata Extracts and Andrographolide

| Extract/Compound | Activity | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |

| Andrographolide | Anti-HIV (inhibition of gp120-mediated cell fusion) | HL2/3 cells | 0.59 µM | [10] |

| Methanolic Extract | Anti-Dengue Virus (DENV) | Vero E6 cells | 20 µg/mL | [10] |

| Andrographolide | Anti-Dengue Virus 2 (DENV2) | C6/36 cells | 15.62 µg/mL (minimum non-toxic dose with 97.23% inhibition) | [10] |

| Andrographolide | Anti-Dengue Virus 2 (DENV2) | HepG2 cells | EC₅₀: 21.304 µM | [10] |

| Andrographolide | Anti-Dengue Virus 2 (DENV2) | HeLa cells | EC₅₀: 22.739 µM | [10] |

| Ethanolic Extract | Anti-SARS-CoV-2 | Calu-3 cells | IC₅₀: 0.036 µg/mL | [10] |

| Andrographolide | Anti-SARS-CoV-2 | Calu-3 cells | IC₅₀: 0.034 µM | [10] |

Key Bioactive Compounds and Pharmacological Activities

Andrographis paniculata contains a variety of bioactive compounds, with diterpenoid lactones being the most significant.

-

Andrographolide : The most abundant and studied compound, exhibiting anti-inflammatory, antiviral, anticancer, hepatoprotective, and immunomodulatory properties.[5][6][7]

-

Neoandrographolide : Possesses anti-inflammatory, anti-infective, and anti-hepatotoxic activities.[11]

-

14-Deoxy-11,12-didehydroandrographolide : Known for its immunostimulatory, anti-infective, and anti-atherosclerotic effects.[11]

-

Flavonoids : Contribute to the plant's antioxidant and anti-atherosclerotic properties.[11]

The primary pharmacological activities that validate its traditional uses include:

-

Anti-inflammatory Effects : Andrographolide and other diterpenoids inhibit key inflammatory pathways, including the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13][14]

-

Immunomodulatory Effects : A. paniculata can modulate both innate and adaptive immune responses.[12][15] It has been shown to enhance the activity of immune cells such as macrophages and T lymphocytes and modulate cytokine production.[12][16]

-

Antiviral Activity : The plant's extracts and isolated compounds have demonstrated efficacy against a range of viruses, including those responsible for the common cold, influenza, dengue, and HIV.[10][17] The mechanisms include inhibiting viral entry, replication, and protein synthesis.[10][18]

Experimental Protocols

Protocol 1: Extraction of Andrographolide and Other Diterpenoids

This protocol outlines a common method for extracting bioactive compounds from Andrographis paniculata.

-

Plant Material Preparation :

-

Air-dry the aerial parts (leaves and stems) of A. paniculata in the shade.

-

Grind the dried material into a coarse powder.[19]

-

-

Extraction :

-

Soxhlet Extraction : Place the powdered plant material in a thimble and extract with methanol for 6-8 hours. Methanol is an effective solvent for extracting andrographolides.[20]

-

Maceration (Cold Extraction) : Soak the powdered plant material in a solvent (e.g., a 1:1 mixture of dichloromethane and methanol) for 24-48 hours at room temperature with occasional agitation.[19]

-

-

Filtration and Concentration :

-

Purification (Column Chromatography) :

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

-

Elute the column with the solvent gradient and collect fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.[20]

-

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

This protocol describes a standard method to evaluate the anti-inflammatory effects of A. paniculata extracts.

-

Cell Culture :

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Treatment :

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the A. paniculata extract or isolated compound for 1-2 hours.

-

-

Induction of Inflammation :

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[21]

-

-

Measurement of Inflammatory Markers :

-

Nitric Oxide (NO) Production : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[21]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) : Quantify the levels of these cytokines in the cell culture supernatant using ELISA kits according to the manufacturer's instructions.[14]

-

-

Analysis of Signaling Pathways :

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Andrographis paniculata are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of andrographolide is primarily attributed to its inhibition of the NF-κB and MAPK signaling pathways.

Caption: Andrographolide inhibits inflammation by suppressing the NF-κB and MAPK signaling pathways.

Immunomodulatory Effects Workflow

Andrographis paniculata and its compounds can modulate the immune system by influencing the activity of various immune cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrographis Supplements: What Does the Research Say? [healthline.com]

- 4. Andrographolide: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]

- 5. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Utilizing Andrographis paniculata leaves and roots by effective usage of the bioactive andrographolide and its nanodelivery: investigation of antikindling and antioxidant activities through in silico and in vivo studies [frontiersin.org]

- 8. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 14. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nutritionaloutlook.com [nutritionaloutlook.com]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral activity of medicinal plant-derived products against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Anti- inflammatory effects of Andrographis paniculata (Burm.f.) Wall. Ex Nees leaf in LPS-Induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunomodulatory activity of andrographolide on macrophage activation and specific antibody response - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Andrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andrographolide, a labdane diterpenoid, is the principal bioactive compound isolated from Andrographis paniculata, a plant with a rich history of use in traditional medicine across Asia. First isolated in 1911, andrographolide has since been the subject of extensive scientific investigation, revealing a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. This technical guide provides an in-depth historical perspective on the discovery of andrographolide, details its traditional applications, presents quantitative data on its bioactivity, and outlines key experimental protocols for its isolation and the characterization of its effects on major signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Historical Perspective and Discovery

The journey of andrographolide from a traditional remedy to a promising therapeutic agent began with its deep roots in traditional medicine systems.

Traditional Uses of Andrographis paniculata

Andrographis paniculata, commonly known as "King of Bitters," has been a staple in Ayurvedic and Traditional Chinese Medicine for centuries.[1][2][3] It has been traditionally used to treat a variety of ailments, including:

-

Infections and Fever: Its most common traditional use is for the treatment of upper respiratory tract infections, fever, sore throat, and influenza.[1][2][4]

-

Inflammatory Conditions: It has been employed to alleviate symptoms of inflammatory diseases.[1][3]

-

Gastrointestinal Issues: Traditional preparations have been used to treat dysentery, diarrhea, and other stomach ailments.[1][3]

-

Other Ailments: It has also been used for snakebites, insect stings, and skin diseases.[1][2][3]

The plant's aerial parts, roots, and the whole plant have been utilized in various preparations, such as decoctions and extracts.[1][3]

The Scientific Discovery of Andrographolide

The pivotal moment in the scientific understanding of Andrographis paniculata's medicinal properties came in 1911 when the Dutch chemist Gorter first isolated a crystalline substance from the plant. He identified this compound as a diterpene lactone and named it andrographolide.[5] This discovery marked the beginning of a new era of research into the plant's active constituents and their mechanisms of action.

Quantitative Data

The following tables summarize key quantitative data regarding the bioactivity of andrographolide.

In Vitro Anticancer Activity: IC50 Values

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |

| 32.90 ± 0.02 | 48 | ||

| 31.93 ± 0.04 | 72 | ||

| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 |

| 37.56 ± 0.03 | 48 | ||

| 30.56 ± 0.03 | 72 | ||

| A549 | Lung Cancer | 22-31 µg/mL (approx. 62.8-88.5 µM) | Not Specified |

| KB | Oral Cancer | 106.2 µg/mL (approx. 303 µM) | Not Specified |

| BGC-823 | Gastric Cancer | 35.3 µg/mL (approx. 100.7 µM) | 24 |

| 25.5 µg/mL (approx. 72.8 µM) | 48 | ||

| 18 µg/mL (approx. 51.4 µM) | 72 | ||

| MKN-45 | Gastric Cancer | ≥ 50 | 48 |

| AGS | Gastric Cancer | 11.3 ± 2.9 | 48 |

Data compiled from multiple sources.[6][7][8][9][10]

Clinical Trial Data: Upper Respiratory Tract Infections (URTIs)

A meta-analysis of clinical trials has shown that andrographolide is effective in the treatment of uncomplicated URTIs.

| Study Parameter | Finding |

| Efficacy vs. Placebo | Superior in alleviating symptoms of uncomplicated URTIs. |

| ADR Incidence (Injections) | Andrographolide Sulfonate: 5.48% |

| Potassium Sodium Dehydroandrographolide Succinate: 3.69% | |

| Potassium Dehydroandrographolide Succinate: 5.33% |

ADR: Adverse Drug Reaction. Data from a systematic review and meta-analysis of clinical studies.[11]

Experimental Protocols

This section provides detailed methodologies for the isolation of andrographolide and for key experiments to assess its biological activity.

Isolation and Purification of Andrographolide

Objective: To isolate and purify andrographolide from the leaves of Andrographis paniculata.

Protocol: Rapid Isolation by Cold Maceration

-

Plant Material Preparation:

-

Air-dry fresh leaves of Andrographis paniculata in the shade for one day.

-

Oven-dry the leaves at a temperature below 60°C to a constant weight.

-

Grind the dried leaves into a coarse powder (40-80 mesh).

-

-

Extraction:

-

Macerate the dried leaf powder overnight in a 1:1 (v/v) mixture of dichloromethane and methanol.

-

Filter the extract to separate the solvent from the plant debris.

-

Concentrate the filtrate under vacuum using a rotary evaporator to obtain a dark green crystalline mass.

-

-

Purification by Recrystallization:

-

Wash the crude crystalline mass multiple times with toluene to remove chlorophyll.

-

Dissolve the resulting crystalline material in hot methanol.

-

Allow the solution to cool slowly in a refrigerator to facilitate crystallization.

-

Filter the solution to collect the crystals.

-

Wash the crystals with cold methanol and dry them to obtain pure andrographolide.

-

This protocol is adapted from established laboratory methods.[12]